molecular formula C29H24N4OS B11989227 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide

Cat. No.: B11989227
M. Wt: 476.6 g/mol
InChI Key: PMIDKQXWVANVGB-NDZAJKAJSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a biphenyl group, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe final step involves the condensation of the intermediate with biphenyl-4-carbaldehyde to form the desired acetohydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of the benzimidazole and biphenyl groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C29H24N4OS

Molecular Weight

476.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H24N4OS/c34-28(32-30-19-22-15-17-25(18-16-22)24-11-5-2-6-12-24)21-35-29-31-26-13-7-8-14-27(26)33(29)20-23-9-3-1-4-10-23/h1-19H,20-21H2,(H,32,34)/b30-19+

InChI Key

PMIDKQXWVANVGB-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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